molecular formula C13H14ClNO3 B2603264 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone CAS No. 2411318-79-9

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone

Cat. No.: B2603264
CAS No.: 2411318-79-9
M. Wt: 267.71
InChI Key: LYVAJRDQGCXGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone, commonly known as BTCP, is a chemical compound that belongs to the class of chemical substances called phenylacetamides. It was first synthesized in 1967 by a group of researchers led by Dr. Albert Hofmann. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of BTCP involves the inhibition of dopamine uptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, which can have a wide range of effects on the nervous system.
Biochemical and physiological effects:
BTCP has been shown to have a number of biochemical and physiological effects, including the stimulation of locomotor activity, the enhancement of cognitive function, and the modulation of mood. In addition, BTCP has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTCP in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using BTCP is its potential toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on BTCP. One area of research is the development of new analogs of BTCP that have improved potency and selectivity for the dopamine transporter. Another area of research is the use of BTCP as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. Finally, there is a need for further research on the potential toxic effects of BTCP and its analogs, in order to ensure their safety for use in scientific research.

Synthesis Methods

BTCP can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole and pyrrolidine with 2-chloroacetyl chloride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

BTCP has been used in a wide range of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of dopamine uptake, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. In addition, BTCP has been used to study the effects of dopamine on behavior, cognition, and mood.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-7-13(16)15-5-1-2-10(15)9-3-4-11-12(6-9)18-8-17-11/h3-4,6,10H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVAJRDQGCXGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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